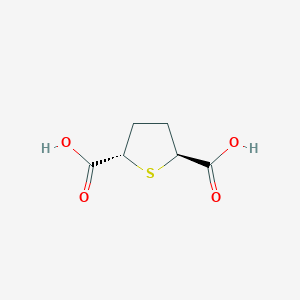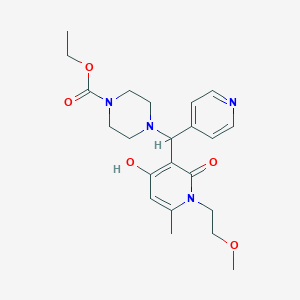![molecular formula C23H22N4O B2904813 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide CAS No. 1203252-83-8](/img/structure/B2904813.png)
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and an indole derivative, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The pyrazole ring is then reacted with a benzyl halide to introduce the phenyl group.
Synthesis of the Indole Derivative: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: Finally, the pyrazole-phenyl intermediate is coupled with the indole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Automated Synthesis: Utilizing robotic systems to handle multiple reaction steps efficiently.
Purification Techniques: Employing advanced chromatographic methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(1H-pyrazol-1-yl)phenyl)acetamide
- 2-(2,3-dihydro-1H-indol-4-yl)acetamide
- N-(4-(1H-pyrazol-1-yl)benzyl)acetamide
Uniqueness
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide is unique due to its combination of a pyrazole ring, phenyl group, and indole derivative, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c28-23(25-18-11-9-17(10-12-18)15-26-14-4-13-24-26)16-27-21-7-2-1-5-19(21)20-6-3-8-22(20)27/h1-2,4-5,7,9-14H,3,6,8,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESBTIDIIRGCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CC=C(C=C4)CN5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)


![N,4-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzenesulfonamide](/img/structure/B2904741.png)



![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)

![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2904752.png)

